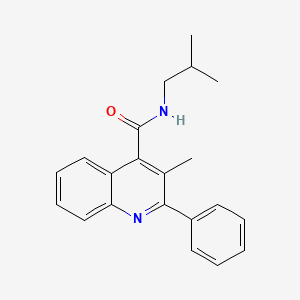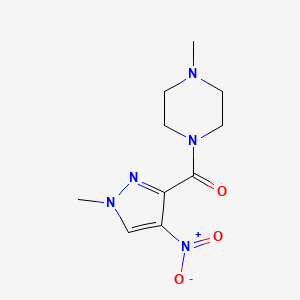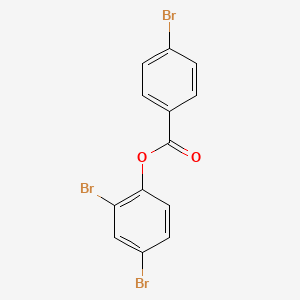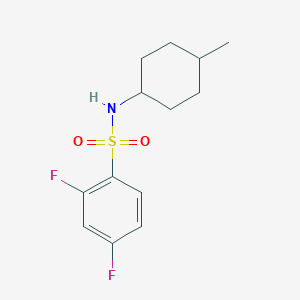![molecular formula C20H20BrN3O3 B10977009 N-(4-bromo-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977009.png)
N-(4-bromo-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenyl group, a methyl group, and an oxadiazole ring, which contribute to its distinct properties.
Preparation Methods
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the bromination of a methylphenyl precursor, followed by the introduction of the oxadiazole ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to remove the bromine atom or alter the oxadiazole ring.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The brominated phenyl group and oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of a brominated phenyl group and an oxadiazole ring. Similar compounds include:
- N-(4-BROMO-3-METHYLPHENYL)-3,5-DINITROBENZAMIDE
- N-(4-BROMO-3-METHYLPHENYL)-2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE These compounds share structural similarities but differ in their functional groups and overall reactivity, leading to distinct applications and properties.
Properties
Molecular Formula |
C20H20BrN3O3 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-12(2)19-23-20(27-24-19)14-4-7-16(8-5-14)26-11-18(25)22-15-6-9-17(21)13(3)10-15/h4-10,12H,11H2,1-3H3,(H,22,25) |
InChI Key |
DUQWRTGHERZVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10976935.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide](/img/structure/B10976941.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10976949.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976952.png)


![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976975.png)


![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B10977027.png)

